molecular formula C19H18ClNO3 B5431772 ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate

ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5431772
M. Wt: 343.8 g/mol
InChI Key: SBSQORNIAPEKPA-OUKQBFOZSA-N
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Description

Ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate is not fully understood. However, it has been suggested that it exerts its pharmacological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to possess anti-inflammatory and anticancer properties. In animal studies, it has been found to reduce inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its broad range of applications. It can be used in various fields, including pharmaceuticals, agriculture, and material science. However, it is important to note that its synthesis method is complex and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in lab experiments.

Future Directions

There are several future directions for the research on ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate. One of the areas of interest is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 4-chloroacetophenone and ethyl 3-aminobenzoate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form this compound.

Scientific Research Applications

Ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, it has been shown to possess insecticidal and fungicidal activities. In material science, it has been used as a starting material for the synthesis of various organic compounds.

properties

IUPAC Name

ethyl 4-[[(E)-4-(4-chlorophenyl)-4-oxobut-2-en-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-3-24-19(23)15-6-10-17(11-7-15)21-13(2)12-18(22)14-4-8-16(20)9-5-14/h4-12,21H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSQORNIAPEKPA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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